molecular formula C24H20ClN3O6S B2608959 Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-31-7

Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2608959
CAS No.: 851950-31-7
M. Wt: 513.95
InChI Key: ZSEUMCHFGCRJMS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thieno[3,4-d]pyridazine core, which is a fused heterocyclic system, and is substituted with various functional groups including a chlorophenyl group, a dimethoxybenzamido group, and an ethyl ester group. The presence of these diverse functional groups contributes to its reactivity and potential utility in chemical synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the chlorophenyl, dimethoxybenzamido, and ethyl ester groups through various substitution and coupling reactions. Specific reaction conditions such as the choice of solvents, catalysts, and temperature control are crucial for achieving high yields and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.

    Substitution: The presence of reactive sites allows for substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can be compared with similar compounds such as:

    Ethyl 3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1-cyano-4-hydroxy-2,6-bis(4-methoxyphenyl)cyclohexanecarboxylate: This compound shares some structural similarities but differs in the core structure and functional groups.

    Ethyl (4-chlorobenzoyl)acetate:

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(2,4-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O6S/c1-4-34-24(31)20-17-12-35-22(26-21(29)16-10-9-15(32-2)11-18(16)33-3)19(17)23(30)28(27-20)14-7-5-13(25)6-8-14/h5-12H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEUMCHFGCRJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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